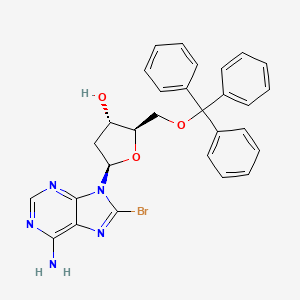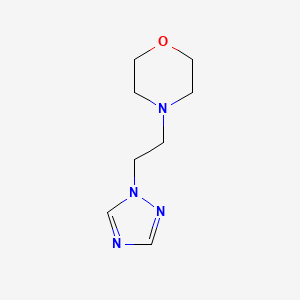
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is a heterocyclic compound that contains both a morpholine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine typically involves the reaction of morpholine with a triazole derivative. One common method involves the use of 1,2,4-triazole and 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
化学反応の分析
Types of Reactions
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may produce a triazole-substituted morpholine .
科学的研究の応用
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activities, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer research, it is believed to induce apoptosis in cancer cells by interfering with key signaling pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
Morpholine: A simpler analog that lacks the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with potential anticancer properties.
Uniqueness
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is unique due to its dual functionality, combining the properties of both the morpholine and triazole rings. This dual functionality enhances its biological activities and makes it a versatile compound in various research fields .
特性
CAS番号 |
51444-30-5 |
|---|---|
分子式 |
C8H14N4O |
分子量 |
182.22 g/mol |
IUPAC名 |
4-[2-(1,2,4-triazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H14N4O/c1(2-12-8-9-7-10-12)11-3-5-13-6-4-11/h7-8H,1-6H2 |
InChIキー |
QSRIMEJLSVTOCT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



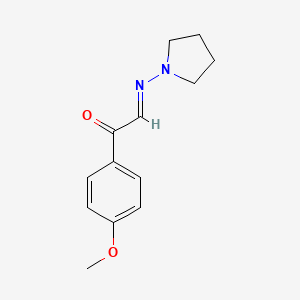
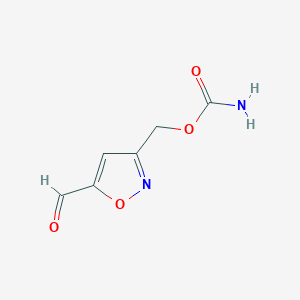
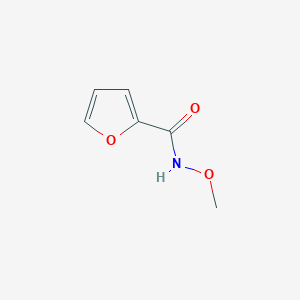

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
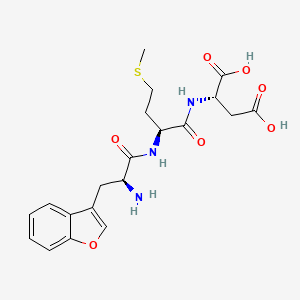
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
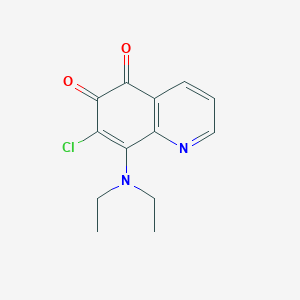
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
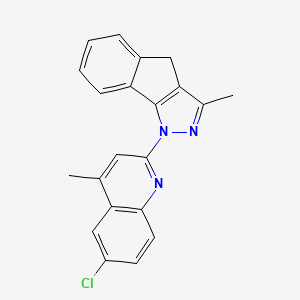
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
